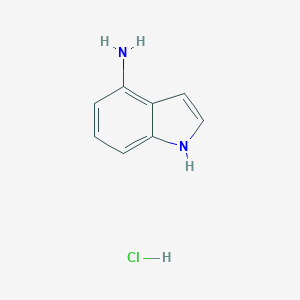

4-Aminoindole hydrochloride

Description

Significance of Indole (B1671886) Derivatives in Contemporary Scientific Disciplines

The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. bohrium.commdpi.comsci-hub.se Its structural motif is present in essential biomolecules such as the amino acid tryptophan, which serves as a precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin. bohrium.com This inherent biological relevance has spurred extensive research into indole derivatives, revealing their multifaceted therapeutic potential across numerous disease areas. mdpi.com The versatility of the indole ring allows for the synthesis of large and diverse compound libraries, which are crucial for high-throughput screening and the discovery of new drug candidates. bohrium.comijpsr.com Beyond medicine, indole derivatives find applications in materials science, contributing to the development of dyes and pigments. chemimpex.comguidechem.com

Overview of Indole-Based Heterocycles in Drug Discovery and Development

The history of medicine is rich with examples of successful indole-based drugs. From the antihypertensive and antipsychotic properties of the indole alkaloid reserpine (B192253) to the anti-inflammatory action of indomethacin, the therapeutic impact of this heterocyclic system is undeniable. mdpi.com In modern drug discovery, indole derivatives are at the forefront of research into treatments for cancer, infectious diseases, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.gov For instance, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine, which contain an indole core, are vital anticancer agents that function by inhibiting tubulin polymerization. mdpi.com The development of novel indole-based compounds continues to address significant healthcare challenges, including drug-resistant pathogens and chronic illnesses. mdpi.com

Contextualization of 4-Aminoindole (B1269813) Hydrochloride within Indole Chemistry Research

Within the vast family of indole derivatives, 4-aminoindole hydrochloride emerges as a significant building block for organic synthesis and medicinal chemistry. chemimpex.combiosynth.com Its structure, featuring a reactive amino group on the benzene (B151609) portion of the indole scaffold, provides a key handle for chemical modification and the construction of more complex molecules. chemimpex.comguidechem.com The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, facilitating its use in various synthetic applications. Researchers utilize this compound as a crucial intermediate in the synthesis of a diverse range of compounds, including those with potential therapeutic activities. chemimpex.comguidechem.combiosynth.com

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1H-indol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMEBTXVSZFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625782 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174854-93-4 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The preparation of 4-aminoindole (B1269813) hydrochloride is a multi-step process that typically begins with a substituted nitroaniline. A common and established route involves the use of 2-methyl-3-nitroaniline (B147196) as the starting material. google.com

The general synthetic strategy proceeds through the following key stages:

Protection of the Amino Group: The amino group of the starting material, 2-methyl-3-nitroaniline, is first protected, often through acetylation using acetic anhydride (B1165640). google.com This step prevents unwanted side reactions in subsequent stages.

Cyclization to Form the Indole (B1671886) Ring: The protected intermediate then undergoes a cyclization reaction to construct the indole core. One method involves a reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield the corresponding 4-nitroindole (B16737). google.com

Reduction of the Nitro Group: The final key step is the reduction of the nitro group at the 4-position to an amino group. This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid, such as hydrochloric acid, which also facilitates the formation of the hydrochloride salt. google.com An alternative reduction method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), to yield 4-aminoindole hydrochloride as a solid. google.com

Table 1: Overview of a Synthetic Pathway for this compound

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methyl-3-nitroaniline | Acetic anhydride | N-(2-methyl-3-nitrophenyl)acetamide |

| 2 | N-(2-methyl-3-nitrophenyl)acetamide | DMF-DMA | 4-Nitroindole |

| 3 | 4-Nitroindole | Iron powder, Hydrochloric acid | This compound |

Physicochemical Properties

4-Aminoindole (B1269813) hydrochloride is typically a white to off-white or tan crystalline solid. guidechem.combiosynth.com The hydrochloride salt form generally imparts greater solubility in aqueous solutions compared to its free base, 4-aminoindole.

Table 2: of 4-Aminoindole and its Hydrochloride Salt

| Property | Value |

|---|---|

| 4-Aminoindole | |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol chemsrc.com |

| Melting Point | 106-109 °C chemsrc.combschem.com |

| Appearance | Greenish-grey to tan powder guidechem.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. guidechem.com |

| 4-Aminoindole Hydrochloride | |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol biosynth.combiosynth.com |

| Appearance | White crystalline solid biosynth.com |

Chemical Reactivity and Derivatization

The chemical reactivity of 4-aminoindole (B1269813) hydrochloride is characterized by the distinct functionalities of the indole (B1671886) ring and the primary amino group. The indole nucleus, particularly the C3 position, is susceptible to electrophilic substitution. researchgate.net The amino group at the C4 position can readily undergo a variety of reactions, such as acylation and alkylation.

This dual reactivity makes 4-aminoindole hydrochloride a versatile building block for creating a diverse array of more complex molecules. For example, the amino group can be acylated to form amides. In one study, 4-aminoindole was reacted with various carboxylic acids in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce a series of N-(1H-indol-4-yl) carboxamides. nih.gov

Furthermore, the diazonium salt of 4-aminoindole can be prepared and subsequently used in reactions to introduce a range of substituents at the 4-position of the indole ring. researchgate.net

Table 3: Examples of Derivatives Synthesized from 4-Aminoindole

| Derivative Name | Reactant(s) | Resulting Functional Group |

|---|---|---|

| N-(1H-indol-4-yl)thiophene-2-carboxamide | Thiophene-2-carboxylic acid, EDC, DMAP | Amide |

| N-(1H-indol-4-yl)-3-methoxybenzamide | 3-Methoxybenzoic acid, EDC, DMAP | Amide |

| 1-Boc-4-aminoindole | Di-tert-butyl dicarbonate (B1257347) | Boc-protected amine |

Applications in Research

Established Synthetic Pathways to this compound

Several well-documented methods exist for the synthesis of this compound, each with distinct starting materials and reaction conditions.

Multi-Step Synthesis from Precursors (e.g., 2-methyl-3-nitroaniline)

A common and versatile route to 4-aminoindole begins with 2-methyl-3-nitroaniline (B147196). google.com This multi-step process involves the protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group. google.com

The synthesis commences with the protection of the amino group of 2-methyl-3-nitroaniline, often through acetylation with acetic anhydride (B1165640) to form N-(2-methyl-3-nitrophenyl)acetamide. google.com This protected intermediate then undergoes a cyclization reaction. A frequently employed method for this step is the reaction with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which leads to the formation of 4-nitroindoline (B1317209). google.com The final key step is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with a common method being the use of iron powder in the presence of hydrochloric acid, which directly yields 4-aminoindole. google.com The hydrochloride salt is then readily formed.

Table 1: Key Steps in the Synthesis from 2-methyl-3-nitroaniline

| Step | Reactants | Product |

| Acetyl Protection | 2-methyl-3-nitroaniline, Acetic Anhydride | N-(2-methyl-3-nitrophenyl)acetamide |

| Cyclization | N-(2-methyl-3-nitrophenyl)acetamide, DMF-DMA | 4-Nitroindoline |

| Nitro Reduction | 4-Nitroindoline, Iron Powder, Hydrochloric Acid | 4-Aminoindole |

Preparation via Nitro Reduction of 4-Nitroindoline

The reduction of a nitro group on the indole scaffold is a pivotal step in many synthetic routes to 4-aminoindoles. Specifically, the reduction of 4-nitroindoline serves as a direct method to produce 4-aminoindole. google.com This transformation can be achieved using various reducing systems.

A widely used method involves catalytic hydrogenation. acs.org For instance, 4-nitro-1-(triisopropylsilyl)-1H-indole can be reduced to 1-(triisopropylsilyl)-1H-indol-4-amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. acs.org Another effective method is the use of reducing metals in acidic conditions, such as iron powder in the presence of hydrochloric acid. google.com This particular combination is often favored for its efficiency and the direct formation of the desired amine. Other reagents like sodium dithionite (B78146) have also been employed for the reduction of nitroindoles to their corresponding amino derivatives. cdnsciencepub.com

Formation from 4-Aminoindole and Hydrochloric Acid

The final step to obtain the hydrochloride salt is a straightforward acid-base reaction. Once 4-aminoindole has been synthesized, it is treated with hydrochloric acid (HCl). smolecule.com This reaction typically involves dissolving the 4-aminoindole base in a suitable solvent, such as diethyl ether, and then adding a solution of HCl. acs.org The hydrochloride salt, being less soluble in many organic solvents, will often precipitate out of the solution, allowing for easy isolation by filtration. acs.org

Novel and Advanced Synthetic Approaches to 4-Aminoindole Derivatives

In addition to established methods, research continues to explore more efficient and environmentally friendly synthetic strategies for indole derivatives. These include advancements in catalytic systems and the application of enabling technologies.

Catalytic Hydrogenation Methods in 4-Aminoindole Synthesis

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups in the synthesis of 4-aminoindoles and their analogs. acs.orggoogle.com This technique offers high efficiency and selectivity under relatively mild conditions.

Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. acs.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or tetrahydrofuran. acs.org The pressure of the hydrogen gas and the reaction temperature can be adjusted to optimize the reaction rate and yield. google.com For example, the hydrogenation can be performed at pressures ranging from 0.2 to 3.0 MPa and temperatures between 15 and 100 °C. google.com Other noble metal catalysts, such as platinum on carbon (Pt/C), can also be effective. google.com In some instances, Raney nickel is employed as the catalyst for the reductive cyclization of intermediates in indole synthesis. clockss.org

Table 2: Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Solvent | Pressure (MPa) | Temperature (°C) |

| 10% Pd/C | Ethanol | Atmospheric | Room Temperature |

| Palladium/Carbon | Methanol or Ethanol | 0.2 - 3.0 | 15 - 100 |

| Raney Nickel | Benzene (B151609) | Not specified | Not specified |

Microwave-Assisted Synthetic Strategies for Indole Moieties

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate the synthesis of indole derivatives. nih.govtandfonline.com This method often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

Microwave irradiation has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Batcho-Leimgruber reactions. nih.gov For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indoles can be optimized using microwave heating, resulting in excellent yields. mdpi.comunina.it The synthesis of various substituted indoles has been achieved in a one-pot, multicomponent reaction under microwave irradiation, highlighting the efficiency of this approach. bohrium.com This technology is particularly beneficial in medicinal chemistry for the rapid generation of libraries of indole-based compounds for biological screening. nih.govactascientific.com

Asymmetric Synthetic Methodologies for Fused Indoles

The asymmetric synthesis of fused indoles is a critical area of research, aiming to produce chiral molecules with specific three-dimensional arrangements. These chiral structures are often essential for biological activity.

One notable approach involves the regio- and enantioselective Friedel–Crafts alkylation/N-hemiacetalization and dehydration sequence. rsc.org Using N-methyl-4-aminoindole as a 1,4-bisnucleophile and a Ni(II)-PyBPI complex as a catalyst (5 mol%), this method affords diverse chiral 7-membered-ring-bridged 3,4-fused tricyclic indoles. rsc.orgresearcher.life The reactions with β,γ-unsaturated α-ketoesters proceed with high yields (up to 91%) and excellent enantioselectivity (up to 97% ee). rsc.org

Another powerful strategy is the use of organocatalytic asymmetric cycloadditions. By employing 2-indolylacetates as four-carbon platform molecules, researchers have achieved the catalytic asymmetric synthesis of chiral indole-fused eight-membered rings and larger macrocycles (eleven- to fourteen-membered). nih.govresearchgate.net These (4+4) and (4+4+m) cycloadditions with benzofuranyl azadienes furnish the desired enantioenriched frameworks in high yields and with good enantioselectivity. nih.gov Some of the resulting chiral indole derivatives have demonstrated potential antitumor activity. nih.gov

Gold-catalyzed asymmetric synthesis has also emerged as a valuable tool. This method has been applied to the synthesis of axially chiral indole-fused diazocines, which are of interest due to their presence in natural alkaloids and as chiral ligands. unimi.it The reaction conditions can be optimized to achieve high yields and enantiomeric ratios. unimi.it

Palladium-Catalyzed Cross-Coupling Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of the indole scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Sonogashira and Suzuki-Miyaura cross-coupling reactions are particularly useful. For instance, 3-iodoindoles, synthesized via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, can undergo these palladium-catalyzed couplings with a variety of terminal alkynes and boronic acids to produce a library of highly substituted indoles. nih.gov This approach has been successfully adapted for solid-phase synthesis. nih.gov

Tandem cross-coupling reactions provide a streamlined approach to complex indole derivatives. A tandem C-N/Suzuki coupling of gem-dihalovinyl-anilines with organoboron reagents affords a wide range of 2-substituted indoles in good to excellent yields. scholaris.ca This method is compatible with various functional groups on all positions of the indole ring. scholaris.ca Further extensions of this tandem strategy include sequences like C-N coupling/carbonylation/Suzuki for 2-carbonyl indoles, C-N coupling/Heck for 2-vinyl indoles, and C-N/Sonogashira for 2-alkynyl indoles. scholaris.ca

The Mizoroki-Heck reaction is another valuable palladium-catalyzed transformation that enables the direct coupling of heteroatomic compounds with alkenes. mdpi.com This reaction creates a sigma bond between two sp2-hybridized carbon atoms through C-H activation and offers practical and economic advantages due to the use of readily available materials. mdpi.com

A novel synthesis of N-methyl 2-substituted indoles has been developed using a palladium-catalyzed cross-coupling of an enol triflate derived from N-methyl-2-indolone with (alkenyl)tributylstannanes and acetylenes, achieving good to excellent yields. benthamdirect.com

For the first time, the synthesis of indoles via the metal-catalyzed cross-coupling of ammonia (B1221849) has been reported. rsc.org This protocol, utilizing a Pd/Josiphos catalyst system, also allows for the use of methylamine (B109427) or hydrazine (B178648) as coupling partners with 2-alkynylbromoarenes under relatively mild conditions. rsc.org When hydrazine hydrate (B1144303) is used, N-aminoindoles can be prepared. rsc.org

Lewis Acid-Promoted Cyclization Approaches

Lewis acid-promoted cyclizations offer a powerful and efficient means to construct the indole ring system. These reactions often proceed under mild conditions with low catalyst loadings.

A general and efficient synthesis of functionalized indoles involves the Lewis acid-promoted intramolecular nucleophilic attack of phenyldiazoacetates on imines. scispace.comorganic-chemistry.orgnih.gov Lewis acids such as zinc triflate or boron trifluoride etherate catalyze the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group to yield 2,3-substituted indoles in quantitative yields. scispace.comnih.gov The reaction mechanism involves the activation of the imine by the Lewis acid, followed by electrophilic attack on the diazo carbon to form a diazonium ion intermediate, which then expels nitrogen gas to furnish the indole. scispace.comnih.gov

Table 1: Effect of Various Lewis Acid Catalysts on Indole Synthesis

| Catalyst | Loading (mol%) | Time | Yield (%) |

|---|---|---|---|

| Zn(OTf)₂ | 5 | 10 min | 100 |

| Zn(OTf)₂ | 1 | 40 min | 100 |

| Zn(OTf)₂ | 0.1 | 10 h | 100 |

| BF₃·Et₂O | ≤1 | <10 min | 100 |

| TiCl₄ | ≤1 | <10 min | 100 |

| SnCl₄ | ≤1 | <10 min | 100 |

| Cu(OTf)₂ | ≤1 | <10 min | 100 |

Data sourced from multiple studies highlighting the efficiency of various Lewis acids in promoting indole synthesis. organic-chemistry.org

Cascade reactions promoted by Lewis acids provide access to complex fused-polycyclic indole derivatives. acs.orgnih.gov For example, a cascade Friedel-Craft/alkyne indol-2-yl cation cyclization/vinyl cation trapping process has been developed for the divergent synthesis of N-fused indoles. acs.org This method efficiently affords pharmaceutically important structures like pyrrolizino-quinolines. acs.org Another acid-promoted cascade cyclization can produce structurally diverse polycyclic cyclopenta[b]indoles in moderate to excellent yields. nih.gov

Atropenantioselective N-Acylation for N-Aminoindoles

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of N-N atropisomeric N-aminoindoles represents a significant challenge in organic chemistry.

A highly atropenantioselective synthesis of N-aminoindoles containing N-N axes has been developed using a chiral cyclic isothiourea as the sole organic catalyst. acs.orgdicp.ac.cn This method employs aroyl chlorides as acylation reagents to construct the atropisomeric compounds through N-acylation, affording the N-aminoindole products with high yields and enantioselectivities. acs.orgdicp.ac.cnntu.edu.sg Some of the resulting enantiopure N-aminoindole products have shown promising antibacterial activities. acs.orgdicp.ac.cn

The choice of acylating reagent is crucial. While aroyl chlorides have been successfully used, carboxylic anhydrides have also proven to be highly efficient in the isothiourea-catalyzed N-atropenantioselective amide formation process. dicp.ac.cn In some cases, switching from acyl chlorides to the corresponding anhydride substrates can dramatically improve both the yield and optical purity of the N,N-atropisomeric N-aminoindoles. dicp.ac.cn

The reaction mechanism involves the activation of the acylating reagent by the chiral isothiourea catalyst. For example, toluenesulfonyl (Ts)-protected N-aminoindole bearing a 2-carboxylic ester group can be reacted with benzoyl chloride in the presence of the catalyst to achieve the atroposelective acylation. dicp.ac.cnntu.edu.sg

Functional Group Protection and Deprotection Strategies in 4-Aminoindole Synthesis

The synthesis of 4-aminoindole and its derivatives often requires the use of protecting groups to mask reactive functional groups, such as the amino group and the indole nitrogen, to prevent unwanted side reactions.

Protection of the Amino Group: The amino group at the 4-position of the indole ring is often introduced via the reduction of a nitro group. acs.org To carry out further transformations on the indole ring, the resulting amine may need to be protected. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.comhighfine.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comhighfine.com It is stable to most nucleophiles and bases but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.comhighfine.com It is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂ with Pd/C). masterorganicchemistry.commasterorganicchemistry.com

Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but labile to basic conditions, often being removed with piperidine. highfine.comorganic-chemistry.org

The choice of protecting group is critical for developing an "orthogonal" protection strategy, where one group can be selectively removed in the presence of others. organic-chemistry.org

Protection of the Indole Nitrogen: The indole nitrogen is often protected to increase the stability of the indole ring during certain reactions or to direct reactions to other positions. A common protecting group for the indole nitrogen is the triisopropylsilyl (TIPS) group. acs.org For example, 4-nitroindole (B16737) can be protected with a TIPS group by reacting it with triisopropylsilyl chloride in the presence of a base like sodium hydride. acs.org This protecting group can be removed later in the synthetic sequence using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF). acs.org

Deprotection: The final step in many syntheses of this compound is the deprotection of the protected functional groups. For instance, if a Boc group is used to protect the amino group, it can be removed with a strong acid like TFA. acs.orgmasterorganicchemistry.com If the synthesis starts from a nitro-substituted indole, the reduction of the nitro group to an amine is a key deprotection-like step. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C) or reduction with iron powder in the presence of an acid like hydrochloric acid. acs.orggoogle.com The use of hydrochloric acid in the final reduction step can directly afford the desired this compound salt. google.comthieme-connect.com

Table 2: Common Protecting Groups in 4-Aminoindole Synthesis

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Conditions for Removal |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd-C) |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Fluoride source (e.g., TBAF) |

This table summarizes common protecting groups and their typical introduction and removal conditions relevant to the synthesis of 4-aminoindole and its derivatives. acs.orgmasterorganicchemistry.commasterorganicchemistry.com

Reactions Involving the Amino Group of 4-Aminoindole

The amino group at the C4 position of the indole ring is a versatile functional handle for various chemical modifications, including acylation, triazine formation, and sulfonylation.

Amidation Reactions and Carboxamide Derivative Synthesis

The amino group of 4-aminoindole readily undergoes acylation reactions with acyl chlorides or carboxylic acids to form the corresponding amide derivatives. smolecule.com This classic transformation is fundamental in medicinal chemistry for creating diverse carboxamide libraries. For instance, a series of 4-amino-N-substituted-phenyl-1H-indole-6-carboxamides has been synthesized and evaluated for potential biological activities. researchgate.net The synthesis typically involves the coupling of a substituted aniline (B41778) with a protected 4-aminoindole-6-carboxylic acid precursor. researchgate.net

The general scheme for amidation involves the reaction of 4-aminoindole with a suitable acylating agent, often in the presence of a coupling reagent or after conversion to an acid chloride.

Table 1: Examples of Amidation Reactions with 4-Aminoindole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 4-Aminoindole-6-carboxylic acid | Substituted anilines | 4-Amino-N-substituted-phenyl-1H-indole-6-carboxamides | researchgate.net |

| 4-Aminoindole | Acyl chlorides | N-(1H-indol-4-yl)amides | smolecule.com |

While direct amidation on the C4-amino group is common, methods have also been developed for the direct C-H amidation of the indole ring itself. For example, the use of N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of ZnCl₂ allows for the selective amidation of indoles at the C3 position. nih.gov

Formation of Triazine Derivatives from 4-Aminoindole

4-Aminoindole serves as a key building block for the synthesis of indole-functionalized triazines. The reaction of 4-aminoindole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives provides a straightforward route to both monosubstituted and disubstituted triazine compounds.

Specifically, reacting one equivalent of 4-aminoindole with 2,4-dichloro-1,3,5-triazine (B113473) can yield monosubstituted products like N-(4-chloro-1,3,5-triazin-2-yl)-1H-indol-4-amine. nih.gov The reaction is typically carried out in a solvent like dioxane at room temperature, often with a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl formed. nih.gov Further reaction with a second equivalent of 4-aminoindole leads to the formation of disubstituted triazine derivatives. nih.gov These compounds are of interest for their potential to modulate the aggregation of proteins implicated in neurodegenerative diseases. nih.gov

Table 2: Synthesis of Triazine Derivatives from 4-Aminoindole

| 4-Aminoindole (Equivalents) | Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-1,3,5-triazine | DIPEA, Dioxane, RT | Monosubstituted triazine | nih.gov |

Sulfonylation Reactions

Sulfonylation is another important transformation involving the amino group of 4-aminoindole, leading to the formation of sulfonamides. While the direct sulfonylation of the C4-amino group is a standard reaction, the sulfonylation of the indole ring itself, particularly at the C3 position, is also a well-established process for the parent indole molecule, typically using a pyridine-sulfur trioxide complex. bhu.ac.in This highlights the competitive reactivity within the 4-aminoindole scaffold. The development of methods for direct and selective C-H functionalization, including sulfonylation, is an active area of research to avoid the need for pre-functionalized starting materials.

Functionalization of the Indole Ring System of 4-Aminoindole

Beyond the reactivity of the amino group, the indole nucleus of 4-aminoindole, particularly the C3 and C7 positions, can be selectively functionalized to construct more complex molecular architectures, including fused ring systems.

Synthesis of Fused Tricyclic Indole Systems

4-Aminoindoles have proven to be valuable as 1,4-bisnucleophiles for the synthesis of tricyclic indoles containing a 3,4-fused seven-membered ring. rsc.orgresearchgate.net This transformation can be achieved through one-pot, three-component reactions. For example, the reaction of a 4-aminoindole, an aldehyde, and an acetylenedicarboxylate, catalyzed by a copper catalyst, yields 1H-azepino[4,3,2-cd]indoles in good yields. rsc.orgbeilstein-journals.org

Another approach involves an asymmetric Friedel–Crafts alkylation/annulation sequence. Using N-methyl-4-aminoindole as the 1,4-bisnucleophile with β,γ-unsaturated α-ketoesters and a chiral Ni(II)-PyBPI complex catalyst, chiral 7-membered-ring-bridged 3,4-fused tricyclic indoles can be synthesized with high yield and enantioselectivity. rsc.org The 3,4-fused tricyclic indole framework is a key structural motif in many bioactive natural products and pharmaceuticals. researchgate.netresearchgate.net

Table 3: Examples of Fused Tricyclic Indole Synthesis from 4-Aminoindoles

| Reaction Type | Reactants | Catalyst/Conditions | Fused System | Reference |

|---|---|---|---|---|

| Three-component reaction | 4-Aminoindole, Aldehyde, Diethyl acetylenedicarboxylate | LS-FAS-Cu, EtOH, 60 °C | 1H-Azepino[4,3,2-cd]indole | rsc.orgresearchgate.netbeilstein-journals.org |

| Friedel–Crafts alkylation/annulation | N-Methyl-4-aminoindole, β,γ-Unsaturated α-ketoester | Ni(II)-PyBPI complex | Chiral 7-membered-ring-bridged 3,4-fused tricyclic indole | rsc.org |

Regioselective Functionalization Approaches

The presence of the C4-amino group significantly influences the regioselectivity of electrophilic substitution on the indole ring. While the C3 position is typically the most nucleophilic site in unsubstituted indoles, the C4-amino group can direct functionalization to other positions, particularly the C7 position.

A highly regioselective and enantioselective Friedel–Crafts alkylation at the C7 position of 4-aminoindoles has been developed using a chiral phosphoric acid catalyst. acs.org This reaction, involving β,γ-unsaturated α-ketimino esters, provides C7-functionalized chiral indole derivatives in high yields. acs.org Similarly, the reaction with trifluoromethyl ketones, also catalyzed by a chiral phosphoric acid, affords C7-functionalized indoles bearing a trifluoromethylated tertiary alcohol group. acs.org This C7-functionalization is notable because it occurs on the carbocyclic ring, a typically less reactive part of the indole system. acs.org The ability to switch between C3 and C7 functionalization can sometimes be controlled by the choice of solvent. researchgate.net

This regioselective control is crucial for the synthesis of complex molecules, and the resulting 4,7-difunctionalized indoles are versatile intermediates for further chemical elaboration. rsc.org

Table 4: Regioselective Functionalization of 4-Aminoindoles

| Reaction Type | Electrophile | Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|

| Friedel–Crafts Alkylation | β,γ-Unsaturated α-ketimino esters | Chiral Phosphoric Acid | C7 | acs.orgnih.gov |

| Friedel–Crafts Alkylation | Trifluoromethyl ketones | Chiral Phosphoric Acid | C7 | acs.org |

| Friedel–Crafts Alkylation/Annulation | β,γ-Unsaturated α-ketoesters | Ni(II)-PyBPI complex | C3 | rsc.org |

Derivatization for Enhanced Biological Activity

4-Aminoindole serves as a valuable scaffold in medicinal chemistry due to its structural resemblance to endogenous biomolecules and its capacity for chemical modification. chemimpex.comresearchgate.net The indole nucleus is a core component of many natural and synthetic molecules with significant biological activity. researchgate.net Researchers utilize 4-aminoindole as a foundational building block for synthesizing a diverse array of bioactive molecules, including potential pharmaceuticals and agrochemicals. chemimpex.com The versatility of the 4-aminoindole structure allows for the creation of derivatives with a wide spectrum of therapeutic applications, such as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. biosynth.com

The derivatization of 4-aminoindole is a key strategy for developing new therapeutic agents. By modifying the core structure, chemists can fine-tune the molecule's properties to achieve enhanced potency, selectivity, and pharmacokinetic profiles. For instance, 4-aminoindole is a reactant in the synthesis of inhibitors for various enzymes and receptors that are implicated in a range of diseases. sigmaaldrich.com These include inhibitors of protein kinase C (PKC), which are relevant in cancer and immune disorders, and antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a target for pain relief. sigmaaldrich.com

Furthermore, derivatization strategies have led to the development of compounds targeting HIV protease, cyclooxygenase-2 (COX-2) for inflammation, and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) for metabolic disorders. sigmaaldrich.com The synthesis of complex, fused-ring systems starting from 4-aminoindole has also yielded potent bioactive molecules. One such example is the creation of azepino[4,3,2-cd]indoles, which represent the core structure of numerous bioactive natural products. researchgate.net Another approach involves the synthesis of C4-aminated carbazoles, which have been investigated for their potential as anticancer agents. bohrium.com

The following table summarizes various derivatives synthesized from 4-aminoindole and their associated biological activities.

| Derivative Class | Target/Application | Reference |

| Substituted Indoles | Protein Kinase C θ (PKCθ) Inhibitors | sigmaaldrich.com |

| Indolic Non-peptidic Compounds | HIV Protease Inhibitors | sigmaaldrich.com |

| Substituted Indoles | Cyclooxygenase-2 (COX-2) & Lipoxygenase (LOX) Inhibitors | sigmaaldrich.com |

| Substituted Indoles | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) Inhibitors | sigmaaldrich.com |

| 4-Substituted Indoles | αvβ3 Antagonists | sigmaaldrich.com |

| Substituted Indoles | Ligands of Serotonin (B10506) Transporter and 5-HT1A Receptors | sigmaaldrich.com |

| Substituted Indoles | Transient Receptor Potential Cation Channel V member 1 (TRPV1) Antagonists | sigmaaldrich.com |

| Azepino[4,3,2-cd]indoles | Core structure of bioactive natural products | researchgate.net |

| C4-Aminated Carbazoles | Anticancer Agents | bohrium.com |

| Macrolactam structures | Tumour Promoter (Indolactam V) | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Catalytic Approaches for 4-Aminoindole Derivatization

Catalytic methods offer efficient and selective pathways for the derivatization of the 4-aminoindole scaffold. A significant focus has been on the asymmetric Friedel-Crafts alkylation, which allows for the introduction of new substituents with control over stereochemistry, a crucial aspect for biological activity. researchgate.netnih.gov

A prominent strategy involves the use of the amino group at the C4-position to direct electrophilic substitution to the C7-position of the indole ring. acs.orgacs.org This regioselectivity is otherwise difficult to achieve due to the intrinsic nucleophilicity of the C3-position. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for this transformation. acs.orgacs.org In these reactions, the CPA catalyst is believed to engage in cooperative hydrogen-bonding with both the 4-aminoindole and the electrophile, facilitating a highly organized transition state. nih.gov This approach has been successfully applied to the reaction of 4-aminoindoles with electrophiles like β,γ-unsaturated α-ketimino esters, yielding C7-functionalized chiral indole derivatives in high yields and with moderate to excellent enantioselectivities. researchgate.netacs.org

In addition to organocatalysis, chiral metal complexes have proven effective. For instance, a chiral magnesium H8-BINOL-derived bis(phosphate) complex has been used to catalyze the cascade reaction of 4-aminoindoles with β,γ-unsaturated α-keto esters. acs.org This reaction proceeds via a C7 Friedel-Crafts alkylation followed by an N-hemiacetalization, constructing functionalized 1,7-annulated indole scaffolds in high yields (up to 98%) and with excellent stereoselectivities. nih.govacs.org The magnesium phosphate (B84403) catalyst was found to be a superior promoter compared to its calcium counterpart. nih.govacs.org

While C7 functionalization is a major achievement, other catalytic derivatizations are also known. A C3-selective aza-Friedel-Crafts reaction of 4-aminoindole derivatives with N-Boc-α-ketimino esters has been reported using a chiral phosphoric acid catalyst, which facilitates the creation of a quaternary stereocenter. beilstein-journals.org

The table below details key catalytic approaches for the derivatization of 4-aminoindole.

| Catalyst System | Electrophile | Position | Product Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

| Chiral Phosphoric Acid (CPA) | β,γ-Unsaturated α-ketimino esters | C7 | C7-Functionalized Chiral Indoles | High (up to 97%) | Moderate to Excellent (up to 99% ee) | nih.govacs.org |

| Chiral Magnesium H8-BINOL-derived bis(phosphate) | β,γ-Unsaturated α-keto esters | C7 | 1,7-Annulated Indole Scaffolds | High (up to 98%) | up to 99% ee, >20:1 dr | acs.org |

| Chiral Phosphoric Acid (CPA) | Diaryl 2-butene-1,4-diones | C7 | C7-Substituted Chiral Indoles | Appreciable | up to 94% ee | nih.govacs.org |

| Chiral Phosphoric Acid (CPA) | 3-Aroyl acrylates | C7 | C7-Substituted Chiral Indoles | Appreciable | up to 94% ee | nih.govacs.org |

| Chiral Phosphoric Acid (P21) | N-Boc-α-ketimino esters | C3 | α-Amino Esters with Quaternary Stereocenter | - | - | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In research, NMR spectra are recorded on spectrometers such as a Bruker 500 MHz instrument. nih.gov The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov For ¹H NMR of 4-aminoindole derivatives, signals corresponding to the indole ring protons and the amino group are observed. For instance, in a study of N-(1H-indol-4-yl)benzamide derivatives, the proton on the indole nitrogen (N-H) typically appears as a singlet around 11.13 ppm. nih.gov The aromatic protons of the indole and any substituents exhibit characteristic splitting patterns and chemical shifts depending on their electronic environment. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In derivatives of 4-aminoindole, the carbon signals for the indole ring are observed at specific chemical shifts, which can be used to confirm the structure. nih.gov For example, in N-(1H-indol-4-yl)benzamide, the carbons of the indole ring appear in the range of approximately 100-140 ppm. nih.gov The combination of ¹H and ¹³C NMR, often aided by 2D techniques like COSY and HMQC, allows for unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound and its derivatives. libretexts.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 4-Aminoindole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole N-H | 11.13 (s) | - |

| Benzene Ring Protons | 8.02 (d), 7.59 (d) | - |

| Indole Ring Protons | 7.35 (d), 7.30 (dd), 7.24 (dt), 7.07 (t), 6.57 (s) | - |

| Indole Ring Carbons | - | 137.3, 136.6, 134.4, 130.5, 130.3, 128.9, 124.9, 122.7, 121.3, 113.7, 109.1, 100.4 |

| Carbonyl Carbon | - | 164.9 |

| Data is for 4-chloro-N-(1H-indol-4-yl)benzamide and sourced from a study on 4-aminoindole carboxamide derivatives. nih.gov |

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly valuable for obtaining precise mass measurements, which aids in confirming the molecular formula.

In the analysis of 4-aminoindole derivatives, HRMS-ESI is routinely used to find the [M+H]⁺ or [M+Na]⁺ ions. nih.gov For example, the calculated mass for the protonated molecule of 4-cyano-N-(1H-indol-5-yl)benzamide ([M+H]⁺) is 262.0980, with the found value being 262.0978, confirming its identity. nih.gov In addition to molecular weight determination, MS/MS fragmentation patterns can provide structural information by breaking the molecule into smaller, identifiable pieces. This is crucial for distinguishing between isomers and identifying metabolites in biological studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. It is also used for the separation of complex mixtures in reaction monitoring and purification processes.

Purity is often reported as a percentage determined by HPLC analysis, with values typically exceeding 95% for research-grade compounds. chemimpex.comsigmaaldrich.combiorxiv.org The method involves a stationary phase (column) and a mobile phase. For aminoindole-related compounds, reversed-phase columns are common. sielc.comresearchgate.net A typical HPLC method for a related compound, 4-aminophenol, uses a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and a buffer like sulfuric acid. sielc.com Detection is commonly achieved using a UV detector at a specific wavelength, such as 275 nm. sielc.com In synthetic procedures, HPLC is used to monitor the completion of reactions before proceeding to the next step. google.com

Table 2: Example HPLC Conditions for Analysis of a Related Aminophenol

| Parameter | Condition |

| Column | Primesep 100, 4.6x150 mm, 5 µm |

| Mobile Phase | Acetonitrile - 10%, Water with 0.2% Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | 3.7 min |

| Data is for 4-Aminophenol. sielc.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment.

In a typical application, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. pharmaknowledgeforum.com The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. pharmaknowledgeforum.comresearchgate.net The choice of mobile phase depends on the polarity of the compounds being separated. pharmaknowledgeforum.com For indole derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. pharmaknowledgeforum.com After development, the separated spots are visualized, often under UV light. rsc.org By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be easily tracked. nih.govgoogle.com TLC is also used to determine the optimal solvent system for larger-scale purification by column chromatography. acs.org

X-ray Crystallographic Studies for Molecular Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of the compound of suitable quality is required. acs.org The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net This technique has been used to confirm the structures of various indole derivatives. nih.govacs.org For example, the crystal structure of a derivative of 4-aminoindole was confirmed by X-ray crystallography in a study focused on its synthesis. nih.gov The resulting structural data, including unit cell dimensions and space group, provides unequivocal proof of the molecule's constitution and stereochemistry. rsc.org

Prodrug Activation and Metabolic Pathways

4-Aminoindole and its derivatives often function as prodrugs, meaning they are administered in an inactive or less active form and are then converted to their active form within the body through metabolic processes. A notable example is the action of indole-4-carboxamides against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. mdpi.comnih.govnih.gov

These indole-4-carboxamides are hydrolyzed by a mycobacterial amidase, AmiC, which cleaves the carboxamide group to release the active compound, 4-aminoindole. nih.govresearchgate.net This bioactivation is a critical step for their antitubercular activity. Once released, 4-aminoindole acts as an antimetabolite. mdpi.com

Another example of a prodrug strategy involving an indole derivative is apaziquone (B118365) (EO9), an indolequinone used in the treatment of non-muscle invasive bladder cancer. tandfonline.com Apaziquone is a bioreductive drug, activated by cellular oxidoreductases to exert its anticancer effects. tandfonline.com It can also be activated in hypoxic (low oxygen) tumor environments, highlighting a targeted activation mechanism. tandfonline.com

Furthermore, sobetirome, a thyroid hormone receptor agonist, has been formulated into prodrugs to enhance its delivery across the blood-brain barrier. researchgate.netnih.gov These prodrugs are designed to be metabolized in a way that facilitates their entry into the central nervous system. nih.gov

Interaction with Biosynthetic Pathways (e.g., Tryptophan Biosynthesis)

A primary mechanism of action for 4-aminoindole is its interference with the tryptophan biosynthesis pathway, which is essential for the survival of organisms like Mycobacterium tuberculosis. mdpi.comnih.gov After being released from its indole-4-carboxamide prodrug form, 4-aminoindole is utilized by the enzyme tryptophan synthase. mdpi.comnih.govnih.gov

Tryptophan synthase normally catalyzes the final step in tryptophan biosynthesis, condensing indole with L-serine to form L-tryptophan. mdpi.compnas.org However, when 4-aminoindole is present, tryptophan synthase incorporates it instead of indole, leading to the synthesis of 4-aminotryptophan. mdpi.comnih.govresearchgate.net This resulting molecule is toxic to the cell, disrupting normal metabolic processes. nih.gov

Resistance to these indole-4-carboxamides in Mtb can arise through several mechanisms related to this pathway. These include mutations in the amidase (AmiC) that prevent the activation of the prodrug, mutations in anthranilate synthase (TrpE) that lead to increased production of tryptophan precursors, and mutations in tryptophan synthase (TrpAB) that reduce the incorporation of 4-aminoindole into the toxic 4-aminotryptophan. nih.govnih.gov This highlights the critical role of the tryptophan biosynthesis pathway as the target of 4-aminoindole.

The versatility of tryptophan synthase in accepting various indole analogs, including 4-aminoindole, has also been exploited in biotechnology. pnas.orgnih.gov For instance, feeding 4-aminoindole to tryptophan-auxotrophic E. coli allows for the site-specific incorporation of 4-aminotryptophan into proteins, enabling the creation of proteins with novel properties. jove.com

Modulation of Protein Aggregation (e.g., Alpha-Synuclein and Tau Oligomers)

Derivatives of 4-aminoindole have emerged as significant modulators of protein aggregation, a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. researchgate.netnih.govnih.govacs.org These diseases are characterized by the misfolding and aggregation of proteins such as alpha-synuclein (α-syn) and tau. nih.govnih.govacs.org

Research has shown that certain 4-aminoindole carboxamide derivatives can inhibit the formation of both oligomers and fibrils of α-syn and the 2N4R isoform of tau. researchgate.net For example, compound 8, a 4-aminoindole carboxamide derivative, was found to reduce the formation of α-syn inclusions in neuroblastoma cells. researchgate.net

Another study identified indole derivatives with a urea (B33335) linker, specifically compounds 46 and 48, as potent dual inhibitors of both 2N4R tau and α-syn fibril aggregation. nih.gov Compound 46 also demonstrated promising activity against the formation of α-syn oligomers. nih.gov The anti-aggregation properties of these compounds were confirmed using techniques such as the thioflavin T (ThT) fluorescence assay and transmission electron microscopy (TEM). nih.gov

Furthermore, diurea and dithiourea derivatives incorporating 4-aminoindole moieties have been synthesized and evaluated for their effects on α-syn aggregation. nih.govacs.org Compound 1, a diurea derivative, was effective at reducing α-syn fibril formation, while its dithiourea counterpart, compound 2, was better at inhibiting oligomer formation. acs.org Interestingly, these compounds showed selectivity for α-syn over tau isoforms. acs.org The mechanism of action is thought to involve direct interaction with the aggregating proteins, thereby preventing their assembly into toxic species. nih.govimrpress.complos.org

Table 1: Effects of 4-Aminoindole Derivatives on Protein Aggregation

| Compound | Derivative Type | Target Protein(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 8 | 4-Aminoindole carboxamide | α-synuclein, Tau (2N4R) | Inhibited oligomer and fibril formation; reduced α-syn inclusions | researchgate.net |

| Compound 46 | 4-Aminoindole with urea linker | α-synuclein, Tau (2N4R) | Dual inhibitor of fibril aggregation; inhibited α-syn oligomers | nih.gov |

| Compound 48 | 4-Aminoindole with urea linker | α-synuclein, Tau (2N4R) | Dual inhibitor of fibril aggregation | nih.gov |

| Compound 1 | 4-Aminoindole diurea | α-synuclein | Reduced fibril formation | acs.org |

| Compound 2 | 4-Aminoindole dithiourea | α-synuclein | Inhibited oligomer formation | acs.org |

Enzyme Inhibition Mechanisms

The inhibitory effects of 4-aminoindole and its derivatives extend to various enzymes, playing a role in their therapeutic potential. guidechem.com The general mechanism of enzyme inhibition involves the binding of the inhibitor to the enzyme, which can be either reversible or irreversible, leading to a decrease in the enzyme's catalytic activity. omicsonline.org

In the context of cancer, some indole derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. mdpi.com By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells. mdpi.com For example, a podophyllotoxin (B1678966) derivative incorporating a 4β-NH-(6-aminoindole) moiety demonstrated potent antitumor activity by targeting the colchicine (B1669291) binding domain of tubulin, thereby disrupting microtubule dynamics, a mechanism similar in effect to inhibiting enzymes involved in cell division. frontiersin.org

Furthermore, derivatives of 4-aminoindole have been investigated as inhibitors of BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. dntb.gov.ua The inhibition of BACE-1 is a major therapeutic strategy for this neurodegenerative disorder. dntb.gov.ua

In a different context, N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which are structurally related to 4-aminoindole derivatives through the presence of an amino-substituted aromatic ring, have been identified as inhibitors of aldose reductase (ALR2). nih.gov This enzyme is implicated in the diabetic complications arising from high blood sugar. The inhibitory mechanism of these compounds is believed to involve interactions with multiple sites on the ALR2 enzyme. nih.gov

Cellular Mechanisms of Action in Disease Models

The cellular mechanisms of action for 4-aminoindole derivatives are diverse and depend on the specific compound and the disease model being studied. In cancer models, these compounds can induce apoptosis and inhibit cell proliferation and migration. mdpi.com For instance, certain indole derivatives have been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax and PARP in breast cancer cells. mdpi.com They can also downregulate matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer cell invasion and metastasis. mdpi.com

In neurodegenerative disease models, the primary cellular mechanism is the reduction of toxic protein aggregates. As discussed previously, 4-aminoindole carboxamide derivatives have been shown to decrease the formation of α-synuclein inclusions in M17D neuroblastoma cells. researchgate.net This is a critical cellular effect, as the accumulation of these inclusions is a hallmark of Parkinson's disease and is linked to neuronal death. nih.govacs.org

The antitubercular activity of indole-4-carboxamides provides another clear example of a cellular mechanism of action. The metabolic conversion of these prodrugs to 4-aminoindole and its subsequent incorporation into the toxic 4-aminotryptophan leads to the death of Mycobacterium tuberculosis. nih.govresearchgate.net In a murine macrophage model of infection, an indole-4-carboxamide derivative demonstrated a significant reduction in the intracellular titer of Mtb, indicating its efficacy within a cellular context. mdpi.com

Furthermore, some indole derivatives have been observed to modulate signaling pathways involved in cell survival and death. For example, evodiamine, an indole alkaloid, induces apoptosis in liver cancer cells by upregulating p53 and Bax, while downregulating Bcl-2, CyclinB1, and cdc2. mdpi.com

Table 2: Cellular Mechanisms of 4-Aminoindole Derivatives in Disease Models

| Disease Model | Derivative Type | Cellular Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Breast Cancer | Indole derivative | Induction of apoptosis, suppression of migration | Decreased Bcl-2, increased Bax and PARP, downregulation of MMP-2 | mdpi.com |

| Neurodegeneration (Parkinson's) | 4-Aminoindole carboxamide | Reduction of α-synuclein inclusions | Inhibition of α-synuclein aggregation | researchgate.net |

| Tuberculosis | Indole-4-carboxamide | Bactericidal activity against Mtb | Metabolic poisoning via formation of 4-aminotryptophan | mdpi.comnih.gov |

| Liver Cancer | Evodiamine (Indole alkaloid) | Induction of apoptosis, cell cycle arrest | Upregulation of p53 and Bax, downregulation of Bcl-2, CyclinB1, cdc2 | mdpi.com |

Applications of 4 Aminoindole and Its Derivatives in Medicinal Chemistry and Drug Discovery

Anticancer Research

Derivatives of 4-aminoindole (B1269813) have demonstrated significant potential in oncology research, exhibiting a range of activities against cancer cells through various mechanisms.

Antiproliferative Effects on Cancer Cell Lines

A number of studies have highlighted the potent antiproliferative effects of 4-aminoindole derivatives across a spectrum of human cancer cell lines. For instance, a series of 1-aroyl-4-aminoindoles have shown remarkable potency. Specifically, certain derivatives exhibited IC₅₀ values in the nanomolar range against a panel of human cancer cell lines, indicating strong growth-inhibitory properties nih.gov. The substitution pattern on the indole (B1671886) core and the aroyl group has been found to be a critical determinant of this antiproliferative activity.

In another study, a series of indole-aryl amide derivatives were synthesized and evaluated for their cytotoxic effects. One such derivative demonstrated activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines with IC₅₀ values of 0.81 µM and 2.13 µM, respectively nih.gov. Another compound in the same series was active against HT29 (colon cancer), HeLa (cervical cancer), and MCF7 cell lines with IC₅₀ values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively nih.gov.

The following table summarizes the antiproliferative activity of selected 4-aminoindole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 1-aroyl-4-aminoindole derivative | Multiple Human Cancer Cell Lines | 0.0003 - 0.0054 |

| Indole-aryl amide derivative 1 | MCF7 (Breast) | 0.81 |

| PC3 (Prostate) | 2.13 | |

| Indole-aryl amide derivative 2 | HT29 (Colon) | 0.96 |

| HeLa (Cervical) | 1.87 | |

| MCF7 (Breast) | 0.84 |

Indole Derivatives as Tubulin-Targeting Agents

One of the primary mechanisms by which certain 4-aminoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Certain 4-amino-1-aroylindoles have been identified as potent inhibitors of tubulin polymerization, with IC₅₀ values comparable or even superior to established agents like colchicine (B1669291) and combretastatin (B1194345) A-4 nih.gov. Specifically, a 4-amino-1-aroylindole derivative demonstrated a tubulin polymerization inhibitory IC₅₀ of 0.9 µM nih.govbohrium.com. This inhibition of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers cell death frontiersin.org. The interaction of these indole derivatives with the colchicine binding site on tubulin is believed to be the molecular basis for their activity nih.gov.

Inhibition of Protein Kinases (e.g., EGFR-TK)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a well-validated target in cancer therapy. While the broader class of indole derivatives has been investigated as EGFR-TK inhibitors, specific research on 4-aminoindole hydrochloride in this context is still emerging. However, the indole nucleus is a core component of several known EGFR inhibitors mdpi.com. For example, 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with potential 4-aminoindole-based compounds, are known to be potent EGFR inhibitors. The development of fourth-generation EGFR-TKIs is an active area of research aimed at overcoming resistance to existing therapies. The general principle involves the design of molecules that can bind to the ATP-binding site of the kinase domain of EGFR, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.

Induction of Apoptosis

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, or apoptosis. 4-aminoindole derivatives have been shown to be potent inducers of apoptosis. The disruption of microtubule networks by these compounds is a strong trigger for the apoptotic cascade frontiersin.org. Studies have demonstrated that treatment with these derivatives leads to the activation of key apoptotic proteins, such as caspases. For instance, one study showed that 4-aminopyridine, a related amino-heterocycle, induces apoptosis in human acute myeloid leukemia cells through the activation of caspase-3 and caspase-9. Furthermore, some indole derivatives have been found to induce the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the release of cytochrome c, culminating in cell death.

Neurodegenerative Disease Research

Beyond cancer, the unique chemical properties of the 4-aminoindole scaffold have prompted its investigation in the context of neurodegenerative diseases, which are often characterized by the misfolding and aggregation of specific proteins.

Inhibition of Alpha-Synuclein (B15492655) Oligomer Formation

Parkinson's disease and other synucleinopathies are characterized by the accumulation of aggregated alpha-synuclein (α-syn) in the brain. The oligomeric forms of α-syn are considered to be particularly neurotoxic. Recent research has identified 4-aminoindole carboxamide derivatives as inhibitors of α-syn oligomer formation nih.gov. A study systematically evaluated a series of these compounds and found that the 4-aminoindole scaffold was superior to its 5-aminoindole (B14826) counterpart in preventing fibril formation nih.gov. Specific amide derivatives were shown to exert both anti-oligomer and anti-fibril activities on α-syn. One particular compound, at a concentration of 40 µM, was able to reduce the formation of α-syn inclusions in a neuroblastoma cell line nih.gov. These findings suggest that 4-aminoindole derivatives hold promise as lead compounds for the development of therapies aimed at halting the progression of neurodegenerative diseases by targeting the pathological aggregation of α-synuclein.

The following table details the activity of selected 4-aminoindole carboxamide derivatives in inhibiting α-synuclein aggregation.

| Compound ID | Activity |

| Amide derivative 2 | Anti-oligomer and anti-fibril activity on α-synuclein |

| Amide derivative 8 | Anti-oligomer and anti-fibril activity on α-synuclein; reduced inclusion formation in M17D cells |

| Amide derivative 17 | Anti-oligomer and anti-fibril activity on α-synuclein |

Curtailment of Tau Isoform 2N4R Oligomerization

The aggregation of the microtubule-binding protein tau into neurofibrillary tangles (NFTs) is a primary characteristic of Alzheimer's disease (AD). nih.govnih.gov Research has shown that the trimeric form of the 2N4R splice isoform of tau is particularly toxic to neuron precursor cells compared to the 1N4R isoform. nih.govnih.gov This has led to drug discovery programs specifically targeting the 2N4R isoform. nih.gov

In this context, a series of 4-aminoindole carboxamides have been synthesized and evaluated for their anti-aggregation effects. nih.gov Studies utilizing biophysical methods such as thioflavin T fluorescence assays and transmission electron microscopy have demonstrated the potential of these compounds. nih.gov The research revealed that 4-aminoindole carboxamide derivatives possess superior anti-fibrillar activity when compared to their 5-aminoindole counterparts. nih.govnih.gov

Specific amide derivatives, namely compounds 2, 8, and 17, were found to exert both anti-oligomer and anti-fibril activities on the 2N4R isoform of tau as well as on α-synuclein. nih.govnih.govresearchgate.net Further testing in M17D neuroblastoma cells showed that compound 8, at a concentration of 40 μM, effectively reduced the formation of inclusions. nih.govnih.govresearchgate.net These findings underscore the potential of 4-aminoindole carboxamide derivatives as inhibitors of tau oligomer formation, warranting further optimization for pre-clinical investigation. nih.govnih.gov

Table 1: Activity of Selected 4-Aminoindole Carboxamide Derivatives

| Compound | Target Protein(s) | Observed Activity | Cellular Effect (Compound 8) |

|---|---|---|---|

| 2 | Tau (2N4R isoform), α-synuclein | Anti-oligomer, Anti-fibril | Not specified |

| 8 | Tau (2N4R isoform), α-synuclein | Anti-oligomer, Anti-fibril | Reduced inclusion formation in M17D neuroblastoma cells at 40 μM nih.govnih.gov |

| 17 | Tau (2N4R isoform), α-synuclein | Anti-oligomer, Anti-fibril | Not specified |

Development of Anti-Aggregation Compounds

Neurodegenerative diseases such as Alzheimer's and Parkinson's are fundamentally linked to the process of protein fibrillization, where misfolded proteins form aggregates. nih.gov Key examples include the accumulation of β-amyloid and hyperphosphorylated tau in Alzheimer's disease and α-synuclein in Parkinson's disease. mdpi.com Consequently, a significant therapeutic strategy involves the development of small molecules that can inhibit this aggregation process. purdue.edu

Indole derivatives have emerged as promising candidates for anti-neurodegenerative agents due to their diverse biological activities, including neuroprotective effects. The structural versatility of the indole scaffold allows for modifications to target the complex mechanisms of neurodegeneration, such as protein misfolding and aggregation.

Research has focused on developing dual-targeting small molecules, such as aminoindole carboxamides, to simultaneously abrogate the aberrant aggregation of α-synuclein and specific tau isoforms like 2N4R. purdue.edu The anti-aggregation potential of these compounds is evaluated using various biophysical methods to measure the reduction in misfolded proteins. purdue.edu Specifically, 4-aminoindole carboxamides have demonstrated potent anti-oligomer and anti-fibril activities against both α-synuclein and the 2N4R tau isoform, highlighting their potential to interfere with the fibrillation process that leads to neurotoxicity. nih.govresearchgate.net

Anti-Infective Research

Antimycobacterial Activity and Mechanisms of Resistance

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB), is a critical target for new anti-TB drugs. nih.gov A series of indole-4-carboxamides have been identified with potent antitubercular activity. nih.gov These compounds function as prodrugs, which are hydrolyzed by a bacterial amidase to release the active metabolite, 4-aminoindole. nih.govcell.com This active form, 4-aminoindole, acts as a tryptophan antimetabolite, disrupting the essential amino acid's synthesis pathway. nih.govcell.com

However, Mtb can acquire resistance to these indole-4-carboxamides through several distinct mechanisms. nih.gov Research has identified three primary pathways for resistance development:

Decreased Drug Metabolism : Loss-of-function mutations in the amidase enzyme prevent the hydrolysis of the carboxamide prodrug, meaning the active 4-aminoindole is not released. nih.gov

Metabolic Bypass : Mtb can develop mutations in the anthranilate synthase (TrpE) enzyme, leading to a loss of allosteric feedback inhibition. This results in an increased biosynthetic rate of tryptophan precursors, effectively rescuing the bacterium from the effects of the antimetabolite. nih.govcell.com

Target Modification : Mutations in the tryptophan synthase (TrpAB) enzyme can decrease the incorporation of the toxic 4-aminoindole into 4-aminotryptophan, thereby preventing its disruptive effects. nih.gov

In addition to this prodrug approach, other indole derivatives have been investigated. nih.gov Amphiphilic indoles, for instance, have shown antimycobacterial activity by targeting and disrupting the bacterial cell membrane, leading to permeabilization and depolarization. nih.gov Furthermore, a new class of indole-2-carboxamide-based inhibitors targeting the MmpL3 transporter has demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. acs.org

**Table 2: Mechanisms of Resistance to Indole-4-Carboxamides in *M. tuberculosis***

| Mechanism | Description | Consequence |

|---|---|---|

| Decreased Prodrug Metabolism | Loss-of-function mutations in the amidase responsible for hydrolyzing the indole-4-carboxamide. nih.gov | The active metabolite, 4-aminoindole, is not released, rendering the drug ineffective. cell.com |

| Increased Tryptophan Biosynthesis | Mutations in anthranilate synthase (TrpE) lead to loss of allosteric feedback inhibition. nih.gov | Increased production of tryptophan precursors bypasses the inhibitory effect of the antimetabolite. cell.com |

| Target Enzyme Mutation | Mutations in tryptophan synthase (TrpAB). nih.gov | Reduced incorporation of 4-aminoindole into the toxic 4-aminotryptophan. nih.gov |

Antibacterial and Antifungal Properties of Indole Derivatives

Indole and its derivatives represent an important class of compounds in the search for new antimicrobial agents. nih.gov When the indole nucleus is substituted with other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, the resulting compounds often exhibit a broad spectrum of antibacterial and antifungal activities. nih.govresearchgate.net

A study investigating such derivatives found that they possessed significant activity against a panel of microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov In particular, an indole-triazole derivative (compound 3d) was highlighted as a promising novel lead for both antibacterial and antifungal applications. nih.govresearchgate.net

The antifungal properties of these derivatives have shown particular promise. nih.gov While activity against Candida albicans was generally moderate, several compounds demonstrated excellent antifungal effects against Candida krusei. nih.govresearchgate.net For example, indole derivatives 1b, 2b-d, and 3b-d were found to be the most effective against C. albicans with MIC values of 3.125 µg/mL. nih.gov The promising results against C. krusei are especially noteworthy, as this species can exhibit resistance to common antifungal drugs. researchgate.net Other research into different classes of heterocyclic compounds, such as 7-amino-4-methyl-2(1H)-quinolone derivatives, also found them to be active against C. albicans, suggesting the potential for developing these scaffolds as antifungal agents. researchgate.net

Table 3: Antimicrobial Activity of Selected Indole Derivatives (MIC in µg/mL)

| Compound Class | Staphylococcus aureus | Candida albicans | Candida krusei |

|---|---|---|---|

| Indole-thiadiazole (2h) | 6.25 | - | - |

| Indole-triazole (3d) | 6.25 | 3.125 | - |

| Various Indole Derivatives | - | 3.125 - >50 | 3.125 - 50 |

Data synthesized from research on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties. nih.gov

Antiviral Properties

The indole scaffold is a key component in the development of various antiviral agents. nih.gov 4-Aminoindole itself is used as a reactant in the synthesis of mimetics of Podophyllotoxin (B1678966), a well-known anticancer and antiviral agent.

Research into specific indole derivatives has revealed a range of antiviral activities. nih.gov For instance, unsymmetrical methylene derivatives of indoles have demonstrated significant activity against Respiratory Syncytial Virus (RSV). nih.gov Some of these same compounds also showed moderate antiviral effects against a panel of other viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B Virus type 2 (CVB-2). nih.gov

The search for effective antivirals has also led to the investigation of indole derivatives against the Hepatitis C Virus (HCV). nih.gov Several studies have synthesized and tested various substituted indoles, with some showing decent anti-HCV profiles. nih.gov For example, a 4-fluorophenyl ring-appended indole derivative was identified as a potent anti-HCV agent. nih.gov

More recently, related heterocyclic compounds have been explored for activity against coronaviruses. A study on 4-aminoquinoline derivatives found that they exhibited potent antiviral activity with low cytotoxicity against SARS-CoV-2, the virus responsible for COVID-19. accscience.comresearchgate.net These derivatives were shown to inhibit viral replication in different cell lines, and in silico studies suggested they may target the virus's main protease (Mpro). accscience.comresearchgate.net

Cardiovascular Research: Antiarrhythmic and Cardioprotective Properties

While direct studies on this compound are limited in this area, research into broader classes of structurally related compounds provides insight into potential cardiovascular applications. The development of novel antiarrhythmic agents has been a focus of medicinal chemistry, with various basic amide and amine derivatives showing promise.

One study investigated a series of 33 different 1'-(Aminoalkyl)-1,2,3,4-tetrahydronaphthalene-1-spiro-3'-pyrrolidine-2',5'-dione derivatives for antiarrhythmic effects. nih.gov In tests on dogs with surgically induced myocardial infarctions, seven of the more potent compounds produced distinct antiarrhythmic effects at doses considerably lower than those of reference drugs like lidocaine. nih.gov Similarly, other research has shown that basic amide derivatives of imidazolidine-2,4-dione and pyrrolidine-2,5-dione exhibit antiarrhythmic activity in various animal models of arrhythmia. nih.gov

The concept of "upstream therapy" in cardiology involves using cardioprotective agents that possess potent anti-inflammatory and anti-oxidative properties to prevent or limit the underlying factors that promote cardiac arrhythmias. mdpi.com Many natural and synthetic compounds with these properties have shown antiarrhythmic effects. mdpi.com Furthermore, research into quinolizidine derivatives, which are alkaloids, has identified compounds with significant antiarrhythmic potency. mdpi.com One such derivative, N-(3,4,5-trimethoxybenzoyl)aminohomolupinane, was found to be exceptionally potent in increasing the threshold for arrhythmia. mdpi.com These studies collectively suggest that molecules containing basic amine functionalities, a feature of 4-aminoindole, are a viable area of exploration for new antiarrhythmic and cardioprotective drugs.

Anti-inflammatory Research

Derivatives of 4-aminoindole have been a focal point in the quest for novel anti-inflammatory agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their potential to mitigate inflammatory responses.

One notable study focused on a series of 4-indolyl-2-arylaminopyrimidine derivatives designed to treat acute lung injury (ALI), a condition characterized by severe inflammation. nih.gov In this research, several compounds exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, interleukin-6 (IL-6) and interleukin-8 (IL-8), in human bronchial epithelial cells stimulated by lipopolysaccharide (LPS). nih.gov